For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Characteristics of 3-Ethoxyacrylic Acid
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Ethoxyacrylic acid, a valuable synthetic intermediate in various fields of chemical research, including the synthesis of pharmaceuticals and polymers.[1] Its utility is derived from the presence of multiple functional groups—a carboxylic acid, an alkene, and an ether—which allow for a diverse range of chemical transformations.[1]
Physicochemical Properties
The fundamental physical and chemical properties of 3-Ethoxyacrylic acid are summarized below. These properties are crucial for its handling, application in synthesis, and for the development of analytical methods.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 108-111 °C | [1] |
| Boiling Point | 70-140 °C (at 1 Torr) | [3][4] |
| 217.6 °C (at 760 mmHg) | [1] | |
| Density | 1.1100 g/cm³ | [3][4] |
| pKa | 4.86 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3][4] |
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and confirmation of 3-Ethoxyacrylic acid.
| Spectroscopic Technique | Interpretation |
| ¹H NMR | Confirms the presence of the ethoxy group (-OCH₂CH₃) and the vinyl protons of the α,β-unsaturated system.[1] |
| ¹³C NMR | Shows characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy group.[1] |
| FT-IR | Reveals a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-O stretching band around 1250 cm⁻¹.[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3-Ethoxyacrylic acid are outlined below.
Synthesis of 3-Ethoxyacrylic Acid
A common method for the preparation of 3-Ethoxyacrylic acid is through the hydrolysis of its ester, ethyl (E)-3-ethoxyacrylate.[1][4]
General Procedure:
-
Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) is dissolved in a 2 M aqueous sodium hydroxide solution (40 mL).[3][4]
-
Upon completion, the mixture is cooled to room temperature.[3][4]
-
The pH is adjusted to 3 with a 4 M aqueous hydrochloric acid solution.[3][4]
-
The organic phase is decolorized with activated carbon and dried over anhydrous sodium sulfate.[3][4]
-
The solution is filtered and concentrated under reduced pressure to yield 3-ethoxyacrylic acid.[3][4]
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods. Potentiometric titration is a common and accessible technique.
Potentiometric Titration Protocol:
-
A known concentration of 3-Ethoxyacrylic acid is dissolved in deionized water.
-
A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
A pH meter is calibrated and the electrode is immersed in the acid solution.
-
The titrant is added in small, known increments.
-
The pH of the solution is recorded after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The equivalence point is determined from the inflection point of the curve.
-
The pH at half the volume of the equivalence point corresponds to the pKa of the acid.[5]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of 3-Ethoxyacrylic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the solid 3-Ethoxyacrylic acid is placed on the ATR crystal or prepared as a KBr pellet.
-
The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
The characteristic absorption bands for the functional groups (O-H, C=O, C=C, C-O) are identified.
Role as a Synthetic Intermediate
3-Ethoxyacrylic acid is a versatile building block in organic synthesis.[1] It serves as a precursor for more complex molecules, including nucleoside derivatives with potential antiviral properties and P2Y receptor ligands.[1]
